1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene

Übersicht

Beschreibung

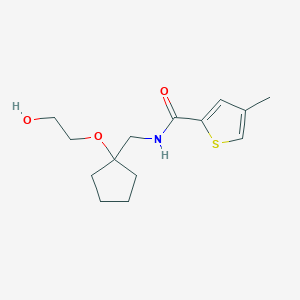

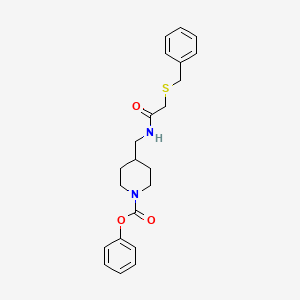

“1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene” is also known as "alpha-Tosyl-(2,5-difluorobenzyl)isocyanide" . It has a molecular formula of C15H12F2NO2S and a molecular weight of 308.32.

Molecular Structure Analysis

The molecular structure of “1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene” is represented by the formula C15H11F2NO2S . The exact structure visualization is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene” include a molecular weight of 307.31 . Other specific properties like boiling point, melting point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Photoaddition Reactions : The boron difluoride complexes of certain ketones were irradiated with benzene derivatives, including 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene, to form primary photoadducts. These adducts underwent secondary thermal reactions, demonstrating the role of these compounds in photochemical synthesis (Chow & Ouyang, 1991).

Reactions with Benzyne : The study investigated the reactions of benzyne with substituted benzenes, including 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene. These reactions resulted in Diels-Alder adducts, indicating the compound's utility in synthetic organic chemistry (Tabushi et al., 1977).

Catalytic Properties : Research on the catalytic properties of platinum/silica catalysts utilized benzene derivatives, including 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene, for studying hydrogenation processes. This research contributes to the understanding of catalyst behavior in chemical reactions (Bond et al., 1988).

Polymerization Reactions : The synthesis of certain aryl-acetylene dimers, including derivatives of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene, was achieved via a phase transfer Pd(0)/Cu(I) catalyzed polymerization process. This indicates its role in the synthesis of materials with unique thermotropic behavior (Pugh et al., 1991).

Synthesis of Isocyanates : A study focused on the synthesis optimization of 1,3-Bis(isocyanatomethyl)benzene, a derivative of 1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene, from m-xylylenediamine and bis(trichloromethyl) Carbonate. This research is crucial for the production of isocyanates used in various industries (Jianxun et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2NO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-9-11(16)5-8-14(13)17/h3-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHMCIYCFACHBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC(=C2)F)F)[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Difluoro-2-(isocyano(tosyl)methyl)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)

![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)

![5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2513965.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2513969.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)